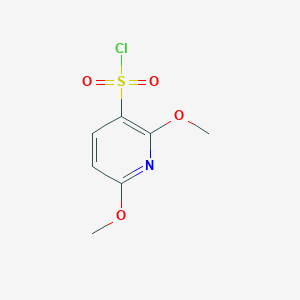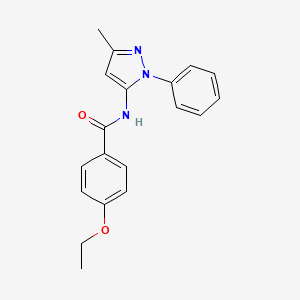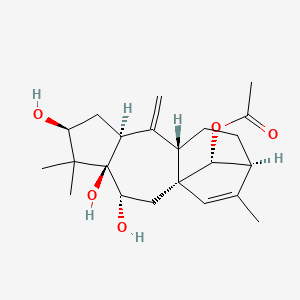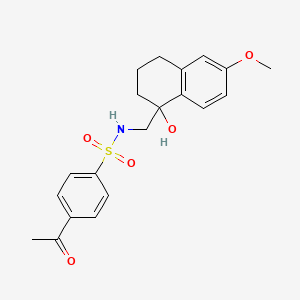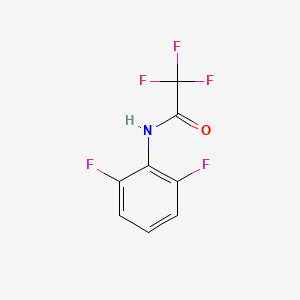![molecular formula C8H12O3 B2960540 (3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one CAS No. 210297-68-0](/img/structure/B2960540.png)
(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions . For instance, the synthesis of a related compound involved the use of palladium on activated carbon and ammonium formate in methanol at 20 - 50°C for 10 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple stereocenters . The compound has a cyclopenta[d][1,3]dioxol ring system, which is a five-membered ring with two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to its structure. For instance, a related compound underwent a reaction under a CO2 pressure of no less than 3.5 MPa at a temperature of 140–150°C .Aplicaciones Científicas De Investigación
Stereocontrolled Transformation into Cyclopentylamines
Researchers Fernandez et al. (2010) developed a novel strategy for the transformation of nitrohexofuranoses into cyclopentylamines, leveraging an intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives. This process facilitates the synthesis and incorporation of polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides, demonstrating the compound's utility in peptide synthesis (F. Fernandez et al., 2010).
Facile Syntheses of Dioxinones and Pyrones
Katritzky et al. (2005) described the synthesis of various 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and the corresponding 6-substituted 4-hydroxy-2-pyrones. This work highlights the compound's versatility in generating novel organic structures under mild reaction conditions, showcasing its importance in organic synthesis and potential applications in designing new materials or bioactive molecules (A. Katritzky et al., 2005).
Epoxy Glucose Derivatives as Corrosion Inhibitors
In the study by Koulou et al. (2020), epoxy glucose derivatives related to the query compound were investigated as inhibitors for mild steel corrosion in acidic conditions. The research underscores the compound's relevance in materials science, particularly in corrosion protection, highlighting its potential industrial applications (A. Koulou et al., 2020).
Carbocyclic Sinefungin Synthesis
Yin et al. (2007) utilized a compound structurally related to the query for synthesizing carbocyclic sinefungin, a compound with potential bioactivity. This synthesis route offers a new avenue for the development of sinefungin analogs, which could have implications in drug discovery and development (Xue-qiang Yin et al., 2007).
Anhydrotetracycline Biosynthesis
Wang et al. (2008) identified and reconstituted the minimum set of enzymes required for the biosynthesis of anhydrotetracycline, a precursor in tetracycline biosynthesis. This research highlights the compound's significance in understanding antibiotic biosynthesis pathways and could inform the engineering of novel antibiotics (Wenjun Zhang et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of (3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one are currently unknown
Mode of Action
It is synthesized from isosorbide in a three-step sequence . The first reaction step involves a single regioselective ring-opening reaction of isosorbide with Me 3 SiI in the presence of acetone followed by an intramolecular nucleophilic substitution to transform the iodoalcohol into its corresponding epoxide .
Propiedades
IUPAC Name |
(3aR,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-3-5(9)4-7(6)11-8/h6-7H,3-4H2,1-2H3/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIQPGKQSWIYKO-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC(=O)CC2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CC(=O)C[C@@H]2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960458.png)
![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)
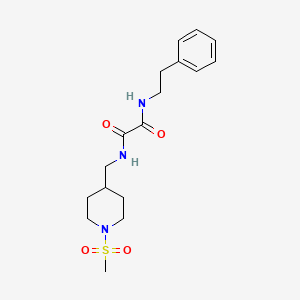

![3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2960467.png)
